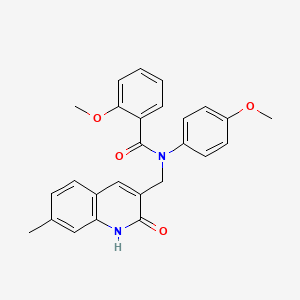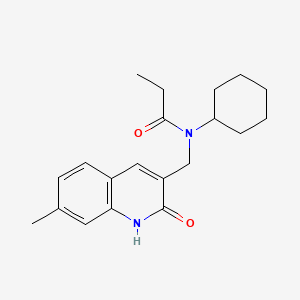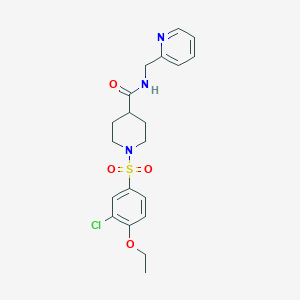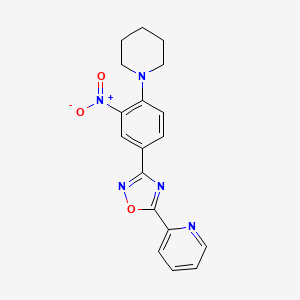
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as DMNQ and is a derivative of nicotinamide. DMNQ has been studied for its unique properties and its ability to act as an electron acceptor in biological systems.
Mecanismo De Acción
The mechanism of action of DMNQ involves its ability to act as an electron acceptor in biological systems. DMNQ accepts electrons from other molecules, which results in the formation of reactive oxygen species (ROS). These ROS can then interact with other molecules in the cell, leading to various physiological effects.
Biochemical and physiological effects:
DMNQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. DMNQ has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, DMNQ has been shown to induce oxidative stress in cells, which can lead to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMNQ can also be used to study redox signaling pathways, which are involved in various physiological processes. However, DMNQ has some limitations for lab experiments. It can induce oxidative stress in cells, which can lead to cell damage and death. Additionally, DMNQ can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMNQ. One potential direction is the development of DMNQ as an anticancer agent. Further studies are needed to determine the efficacy and safety of DMNQ in cancer treatment. Another potential direction is the study of DMNQ in the regulation of oxidative stress and the Nrf2 pathway. DMNQ may have potential therapeutic applications in diseases associated with oxidative stress. Additionally, further studies are needed to determine the potential use of DMNQ in the study of redox signaling pathways and other physiological processes.
In conclusion, DMNQ is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been extensively studied for its unique properties and its ability to act as an electron acceptor in biological systems. DMNQ has several potential applications in scientific research, including the study of redox signaling pathways, the regulation of oxidative stress, and the development of anticancer agents. Further studies are needed to determine the efficacy and safety of DMNQ in these applications.
Métodos De Síntesis
The synthesis of DMNQ is a complex process that involves several steps. The starting material for the synthesis is 2-hydroxy-7-methylquinoline, which is reacted with 2,5-dimethylbenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with nicotinoyl chloride to form the final product, DMNQ.
Aplicaciones Científicas De Investigación
DMNQ has been extensively studied for its potential application in scientific research. This compound has been shown to act as an electron acceptor in biological systems, which makes it a useful tool in the study of redox signaling pathways. DMNQ has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-19-13-21(24(29)27-22(19)11-16)15-28(23-12-17(2)6-8-18(23)3)25(30)20-5-4-10-26-14-20/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXQEBHIUTAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

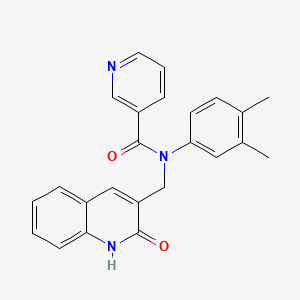
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
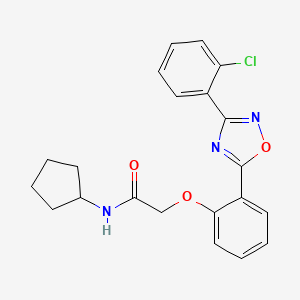
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
